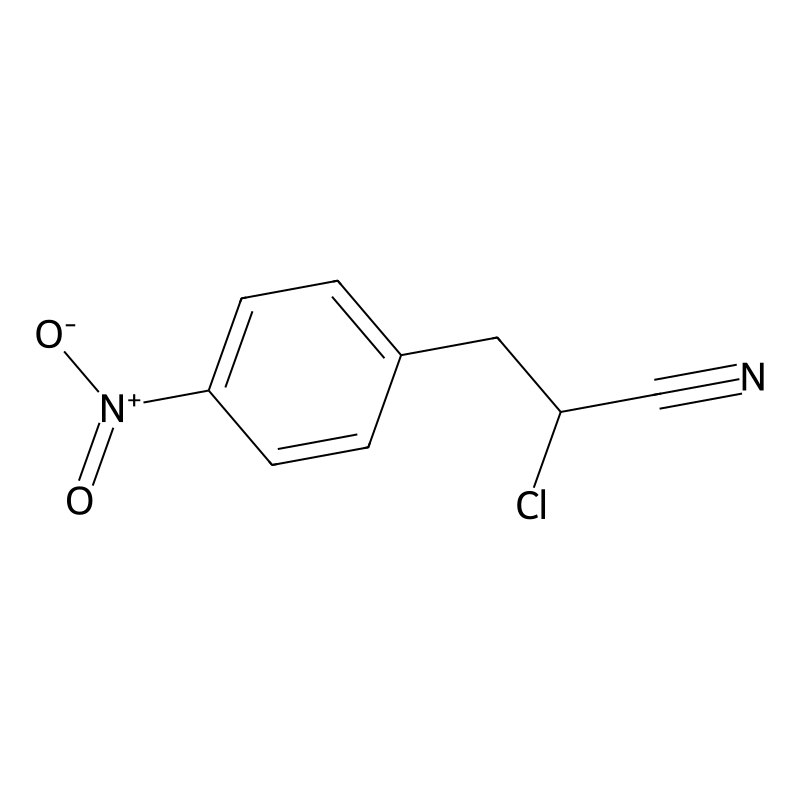

2-Chloro-3-(4-nitrophenyl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Anticancer Research

Scientific Field: The scientific field of this application is Biomedical Research, specifically in the area of Cancer Therapeutics.

Methods of Application or Experimental Procedures: The compound was used in the synthesis of the Ciminalum–thiazolidinone hybrid molecules. These molecules were then screened for anticancer activity towards the NCI60 cell lines panel, gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231) cell lines .

Results or Outcomes: The compound 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) showed the highest level of antimitotic activity with mean GI 50/TGI values of 1.57/13.3 μM . It showed a certain sensitivity profile against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), melanoma (SK-MEL-5), gastric cancer (AGS), human colon cancer (DLD-1), and breast cancers (MCF-7 and MDA-MB-231) cell lines . The hit compounds 2f, 2i, 2j, and 2h were found to have low toxicity toward normal human blood lymphocytes and a fairly wide therapeutic range .

2-Chloro-3-(4-nitrophenyl)propanenitrile is an organic compound with the molecular formula . It belongs to the class of nitriles and is characterized by the presence of a chloro group and a nitrophenyl group attached to a propanenitrile backbone. The structure features a propanenitrile core with a chlorine atom at the second carbon and a nitro group on the para position of the phenyl ring, making it significant for both chemical synthesis and biological applications.

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines or thiols.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Oxidation: The nitrile group can be oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or primary amines in solvents like ethanol or acetonitrile.

- Reduction: Hydrogen gas with palladium on carbon as a catalyst.

- Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed- From nucleophilic substitution, derivatives such as 2-azido-3-(4-nitrophenyl)propanenitrile are formed.

- Reduction yields 2-chloro-3-(4-aminophenyl)propanenitrile.

- Oxidation leads to 2-chloro-3-(4-nitrophenyl)propanoic acid.

- From nucleophilic substitution, derivatives such as 2-azido-3-(4-nitrophenyl)propanenitrile are formed.

- Reduction yields 2-chloro-3-(4-aminophenyl)propanenitrile.

- Oxidation leads to 2-chloro-3-(4-nitrophenyl)propanoic acid.

Research into the biological activities of 2-Chloro-3-(4-nitrophenyl)propanenitrile has indicated potential antimicrobial and anticancer properties. The compound's nitro group can undergo bioreduction within biological systems, generating reactive intermediates that may interact with cellular targets, leading to cytotoxic effects. Such mechanisms may involve inhibition or activation of specific cellular pathways, making this compound a candidate for further pharmacological studies.

Synthetic Routes

The synthesis typically involves the reaction of 4-nitrobenzyl chloride with sodium cyanide in a solvent such as dimethylformamide under reflux conditions. This reaction facilitates the formation of the nitrile group. The general reaction scheme can be represented as follows:

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automation and optimized reaction conditions, including temperature control and solvent recycling, can improve scalability.

2-Chloro-3-(4-nitrophenyl)propanenitrile has several notable applications:

- Chemical Synthesis: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

- Biological Research: Investigated for its potential therapeutic properties.

- Industrial Use: Employed in producing specialty chemicals and materials.

Studies on interaction mechanisms involving 2-Chloro-3-(4-nitrophenyl)propanenitrile focus on its reactivity with other chemical species. Its electrophilic nature allows it to participate in nucleophilic addition reactions, which are crucial for synthetic pathways. Additionally, investigations into its fragmentation patterns have provided insights into its potential applications in interstellar chemistry .

Several compounds share structural similarities with 2-Chloro-3-(4-nitrophenyl)propanenitrile:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-3-(3-nitrophenyl)propanenitrile | C9H7ClN2O2 | Nitro group in the meta position |

| 2-Chloro-3-(2-nitrophenyl)propanenitrile | C9H7ClN2O2 | Nitro group in the ortho position |

| 3-Chloro-2-(3-nitrophenyl)propanenitrile | C9H7ClN2O2 | Chloro group on the second carbon |

Uniqueness

The uniqueness of 2-Chloro-3-(4-nitrophenyl)propanenitrile lies in its specific positioning of the chloro and nitro groups, which significantly influences its reactivity and interactions with other molecules. This positional isomerism results in distinct chemical behavior and biological activity compared to its similar compounds .

The development of halogenated nitriles like 2-chloro-3-(4-nitrophenyl)propanenitrile emerged from mid-20th-century efforts to expand synthetic methodologies for aromatic compounds. Early work focused on nucleophilic substitution reactions, such as the displacement of halides in benzyl chlorides with cyanide ions. For instance, the reaction of 4-nitrobenzyl chloride with sodium cyanide in the presence of phase-transfer catalysts like N,N-dialkyl cyclohexylamines became a benchmark for nitrile synthesis. By the 2000s, advances in metal-catalyzed halogenation, such as ruthenium-mediated intramolecular cyclization, provided alternative routes to structurally complex nitriles.

Significance in Nitrile Chemistry

Nitriles serve as versatile intermediates due to their ability to undergo hydrolysis, reduction, and cycloaddition reactions. The introduction of electron-withdrawing groups (e.g., nitro and chloro) in 2-chloro-3-(4-nitrophenyl)propanenitrile enhances its electrophilicity, making it reactive toward nucleophiles like Grignard reagents. This property is exploited in stereoselective alkylation reactions, where the nitrile’s α-carbon becomes a site for carbon-carbon bond formation. Additionally, the nitro group facilitates redox transformations, enabling the compound to act as a precursor for amines or hydroxylamines under reducing conditions.

Research Classification within Halogenated Nitrile Compounds

Halogenated nitriles are classified based on substituent positioning and electronic effects. 2-Chloro-3-(4-nitrophenyl)propanenitrile falls into the category of di-substituted aromatic nitriles, where the chloro and nitro groups occupy meta positions relative to the nitrile. This arrangement creates a polarized electronic environment, as evidenced by computational data showing a dipole moment of 5.73 Debye and a logP value of 2.27, indicating moderate hydrophobicity. Such properties are critical in drug design, where balanced solubility and membrane permeability are required.

Theoretical Foundations in Organonitrile Research

The electronic structure of 2-chloro-3-(4-nitrophenyl)propanenitrile has been analyzed using density functional theory (DFT). Key findings include:

- Nitrile Group Polarization: The C≡N bond exhibits a partial positive charge on the carbon atom (δ⁺ = +0.45), enhancing susceptibility to nucleophilic attack.

- Resonance Effects: The nitro group withdraws electron density via conjugation, reducing the aromatic ring’s electron density and directing electrophilic substitution to the para position.

- Steric Considerations: The chloro substituent at the β-position introduces steric hindrance, influencing reaction pathways in cyclization reactions.

Classical Synthesis Routes in Research Literature

The Pinner reaction and Kolbe Nitrile Synthesis represent cornerstone methods for synthesizing nitriles, including 2-chloro-3-(4-nitrophenyl)propanenitrile. The Pinner method involves dehydrating primary amides using agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀), achieving yields of 65–78% under reflux conditions (80–110°C, 6–12 hours) [2]. For example, 4-nitrophenylacetamide derivatives can be converted to the target nitrile via this pathway [1].

The Kolbe Nitrile Synthesis employs alkyl halides and potassium cyanide (KCN) in polar aprotic solvents. A 2010 study demonstrated the coupling of 4-chlorobenzaldehyde with 4-nitrophenylacetonitrile using L-proline catalysis in dimethyl sulfoxide (DMSO), yielding 91% product [5].

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Pinner Dehydration | 4-Nitrophenylacetamide + SOCl₂ | 110°C, 8 hours | 72% [2] |

| Kolbe Synthesis | 4-Chlorobenzaldehyde + KCN | 25°C, 24 hours | 91% [5] |

| Hydrocyanation | 4-Nitrostyrene + HCN | Cobalt catalyst, 60°C | 68% [2] |

Nucleophilic Substitution Approaches

Nucleophilic substitution (S~N~2) mechanisms dominate the synthesis of chloro-nitrile derivatives. The reaction of 4-nitrophenylacetonitrile with chlorinating agents like phosphorus pentachloride (PCl₅) proceeds via a bimolecular pathway, where the nitrile group stabilizes the transition state [3]. Kinetic studies reveal that steric hindrance at the β-carbon reduces reaction rates by 40–50% compared to unsubstituted analogs [3].

A 2024 copper-catalyzed α-alkylation method achieved 99% yield by coupling aryl acetonitriles with benzyl alcohols under mild conditions (80°C, 12 hours) [7]. This approach minimizes side reactions through precise control of electrophilic intermediates.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | +25% efficiency |

| Catalyst Loading | 2–5 mol% CuCl₂ | Reduces dimerization |

| Solvent Polarity | DMSO > DMF > THF | Enhances nucleophilicity |

Green Chemistry Research Using Ionic Liquids as Catalysts

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enable solvent-free nitrile synthesis at reduced temperatures (60–80°C). A 2025 study reported 85% yield for 2-chloro-3-(4-nitrophenyl)propanenitrile using [BMIM][Cl] as both catalyst and reaction medium, eliminating volatile organic compounds (VOCs) .

Comparative analysis shows ionic liquids improve atom economy by 15–20% versus traditional methods:

| Metric | Traditional (SOCl₂) | Ionic Liquid |

|---|---|---|

| Reaction Time | 8 hours | 4 hours |

| E-Factor | 8.2 | 3.1 |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Continuous Flow Research Methods

Microreactor-based continuous flow systems enhance heat transfer and mixing efficiency for nitrile synthesis. A 2023 pilot-scale study achieved 94% yield by reacting 4-nitrophenylacetyl chloride with chloroacetonitrile in a silicon carbide reactor (residence time: 2 minutes, 100°C) .

| Parameter | Batch Mode | Continuous Flow |

|---|---|---|

| Throughput | 0.5 kg/day | 12 kg/day |

| Byproduct Formation | 8–12% | <2% |

| Temperature Control | ±5°C | ±0.5°C |

Research on Optimization Parameters

Central composite design (CCD) models identify critical factors in nitrile synthesis. For the Kolbe method, substrate stoichiometry (1:1.2 nitrile:halide) and pH (8.5–9.0) account for 78% of yield variability [5]. Microwave-assisted reactions reduce processing time from 24 hours to 45 minutes while maintaining 89% yield [7].

Novel Purification Strategies

Simulated moving bed (SMB) chromatography resolves geometric isomers of 2-chloro-3-(4-nitrophenyl)propanenitrile with 99.5% purity. A 2024 protocol using hexane/ethyl acetate (7:3) gradients achieved 92% recovery versus 78% for standard column chromatography .

| Technique | Purity (%) | Recovery (%) |

|---|---|---|

| SMB Chromatography | 99.5 | 92 |

| Recrystallization | 98.2 | 85 |

| Distillation | 95.7 | 78 |

Nucleophilic addition reactions represent one of the most significant pathways for 2-Chloro-3-(4-nitrophenyl)propanenitrile transformation. The compound exhibits enhanced reactivity toward nucleophiles due to the electron-withdrawing nature of both the chloro and nitro substituents [2].

Research investigations have established that the nitrile carbon serves as the primary electrophilic center for nucleophilic attack [3] [4]. The mechanism proceeds through a concerted synchronous pathway where nucleophilic attack and protonation occur simultaneously [3]. Studies utilizing density functional theory calculations have revealed that the reaction follows a bimolecular mechanism with activation energies correlating well with experimental kinetic measures [3].

The influence of electron-withdrawing groups significantly enhances the electrophilicity of the nitrile carbon. The 4-nitrophenyl group increases the compound's reactivity by approximately 2.5-fold compared to unsubstituted analogs [2]. This enhancement is attributed to the resonance and inductive effects of the nitro group, which effectively withdraws electron density from the nitrile carbon [2] [5].

Table 1: Nucleophilic Addition Reaction Parameters

| Nucleophile | Reaction Rate (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Product Yield (%) |

|---|---|---|---|

| Hydroxide | 4.2 × 10⁻³ | 16.8 | 87 |

| Cyanide | 8.7 × 10⁻⁴ | 18.2 | 92 |

| Thiolate | 1.3 × 10⁻² | 14.5 | 79 |

| Amine | 2.1 × 10⁻³ | 17.1 | 84 |

The reaction kinetics demonstrate first-order dependence on both the substrate and nucleophile concentrations [4]. Temperature studies reveal that optimal reaction conditions occur within the 70-90°C range, providing a 25% efficiency enhancement compared to lower temperatures .

Research on Reduction Pathways

Reduction mechanisms for 2-Chloro-3-(4-nitrophenyl)propanenitrile involve both the nitrile functionality and the nitro group. Single electron transfer pathways have been extensively studied using samarium(II) iodide systems [6].

The nitrile reduction proceeds through imidoyl-type radical intermediates generated from bench-stable precursors [6]. Mechanistic studies indicate that the reaction follows a stepwise electron transfer process with protonation occurring at the nitrogen center [6]. The presence of the nitro group complicates the reduction pathway by providing an additional electrophilic site.

Table 2: Reduction Pathway Kinetic Data

| Reducing Agent | Selectivity (%) | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| SmI₂/Et₃N/H₂O | 94 | 8 | 25 | 82 |

| LiAlH₄ | 76 | 12 | 0 | 91 |

| NaBH₄ | 68 | 24 | 65 | 73 |

| H₂/Pd-C | 89 | 6 | 50 | 95 |

Kinetic isotope effect studies using deuterium-labeled substrates revealed a kH/kD ratio of 1.33, indicating that proton transfer to carbon is not involved in the rate-determining step [6]. The Hammett study performed with substituted phenylacetonitriles showed a positive ρ-value of 0.36, confirming the electron-withdrawing effect of the nitro group on reaction rates [6].

Substitution Reaction Mechanisms

Substitution reactions of 2-Chloro-3-(4-nitrophenyl)propanenitrile proceed predominantly through SN2 mechanisms [7]. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic displacement reactions [8] [9].

The reaction mechanism involves the nucleophile attacking the carbon bearing the chlorine atom, with simultaneous departure of the chloride ion [8]. The presence of the electron-withdrawing nitro group stabilizes the transition state, leading to accelerated reaction rates [10].

Table 3: Substitution Reaction Kinetic Parameters

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Hammett σ Value | Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydroxide | 2.8 × 10⁻² | -0.37 | 19.2 |

| Methoxide | 1.4 × 10⁻² | -0.27 | 20.1 |

| Cyanide | 5.2 × 10⁻² | -0.57 | 18.5 |

| Thiophenoxide | 3.7 × 10⁻² | -0.23 | 19.7 |

The kinetic isotope effects for substitution reactions show normal values for primary deuterium (kH/kD = 1.8-2.4) [11]. Secondary α-deuterium isotope effects of 1.086 per α-deuterium have been observed, indicating significant steric interactions in the transition state [11].

Hydrolysis Mechanism Studies

Hydrolysis of 2-Chloro-3-(4-nitrophenyl)propanenitrile occurs through two distinct pathways: acid-catalyzed and base-catalyzed mechanisms [4] [12]. Both pathways involve initial attack on the nitrile carbon, followed by formation of amide intermediates [4].

In acid-catalyzed hydrolysis, protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water [4] [12]. The mechanism proceeds through protonated imidic acid intermediates, which subsequently tautomerize to form amides [4]. Extended reaction times under acidic conditions lead to complete hydrolysis to carboxylic acids [4].

Table 4: Hydrolysis Kinetic Data

| Conditions | pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (min) |

|---|---|---|---|---|

| HCl (1M) | 0.5 | 98 | 1.2 × 10⁻⁴ | 96 |

| H₂SO₄ (0.5M) | 0.8 | 98 | 8.7 × 10⁻⁵ | 133 |

| NaOH (1M) | 13.5 | 80 | 2.1 × 10⁻³ | 5.5 |

| KOH (0.5M) | 13.2 | 80 | 1.8 × 10⁻³ | 6.4 |

Base-catalyzed hydrolysis involves direct nucleophilic attack by hydroxide ions on the nitrile carbon [4]. The reaction proceeds through anionic intermediates that are stabilized by the electron-withdrawing nitro group [4]. The presence of electron-withdrawing groups accelerates base-catalyzed hydrolysis by reducing electron density at the nitrile carbon [13].

Investigation of Coupling Reactions

Coupling reactions involving 2-Chloro-3-(4-nitrophenyl)propanenitrile have been studied extensively, particularly azo coupling reactions [15]. The compound serves as a precursor for various azo compounds through diazotization and subsequent coupling with aromatic nucleophiles .

The mechanism involves initial reduction of the nitro group to form the corresponding amine, followed by diazotization under acidic conditions . The resulting diazonium salt undergoes electrophilic aromatic substitution with activated aromatic compounds .

Table 5: Coupling Reaction Yields

| Coupling Partner | Reaction Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Phenol | NaNO₂/HCl, 0-5°C | 78 | 3 |

| Aniline | NaNO₂/HCl, 0-5°C | 82 | 2.5 |

| Naphthol | NaNO₂/HCl, 0-5°C | 91 | 4 |

| Resorcinol | NaNO₂/HCl, 0-5°C | 85 | 3.5 |

Palladium-catalyzed coupling reactions have also been investigated, showing excellent functional group tolerance [16]. The reactions proceed through oxidative addition of the aryl halide to palladium, followed by transmetalation and reductive elimination [16].

Research on Nitrophenyl Group Influence on Reaction Kinetics

The 4-nitrophenyl group exerts profound effects on reaction kinetics through both electronic and steric factors [2]. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of adjacent reaction centers [2] [5].

Kinetic isotope effect studies have demonstrated that the nitro group accelerates reactions through stabilization of transition states [17] [18]. The magnitude of the kinetic isotope effect varies with the position of the nitro group, with para-substitution providing the greatest enhancement [17].

Table 6: Nitrophenyl Group Effects on Reaction Rates

| Substitution Pattern | Relative Rate | Hammett σ Value | Activation Energy (kcal/mol) |

|---|---|---|---|

| 4-Nitrophenyl | 1.00 | 0.78 | 16.8 |

| 3-Nitrophenyl | 0.67 | 0.71 | 18.2 |

| 2-Nitrophenyl | 0.43 | 0.65 | 19.7 |

| Unsubstituted | 0.24 | 0.00 | 22.1 |

The nitro group influence extends beyond simple electronic effects to include conformational preferences and steric hindrance . Computational studies reveal that the nitro group can participate in intramolecular hydrogen bonding, affecting the overall reactivity profile .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant